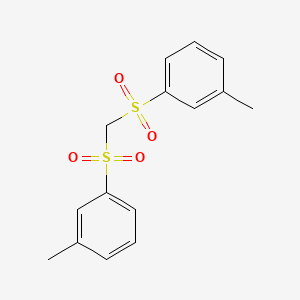![molecular formula C12H20Cl2N2O2 B14739307 (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium typically involves multiple steps, starting with the chlorination of cyclohexane to produce 2-chlorocyclohexane. This intermediate is then subjected to further reactions involving azaniumylidene and oxidoazanium groups under controlled conditions to achieve the desired compound. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by advanced purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups.
科学研究应用
(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting various biochemical pathways. The specific pathways and targets depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other chlorinated cyclohexane derivatives and oxidoazaniumylidene compounds. Examples are:
- 2-chlorocyclohexanone
- 2-chlorocyclohexanol
- Oxidoazaniumylidene derivatives with different substituents
Uniqueness
What sets (E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research.
属性
分子式 |
C12H20Cl2N2O2 |
|---|---|
分子量 |
295.20 g/mol |
IUPAC 名称 |
(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H20Cl2N2O2/c13-9-5-1-3-7-11(9)15(17)16(18)12-8-4-2-6-10(12)14/h9-12H,1-8H2/b16-15+ |
InChI 键 |
KTPMWKWHKDYSEM-FOCLMDBBSA-N |
手性 SMILES |
C1CCC(C(C1)/[N+](=[N+](/C2CCCCC2Cl)\[O-])/[O-])Cl |
规范 SMILES |
C1CCC(C(C1)[N+](=[N+](C2CCCCC2Cl)[O-])[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


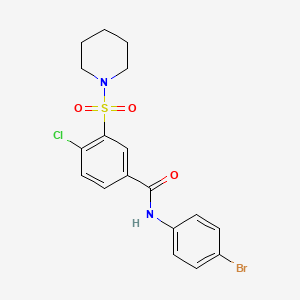

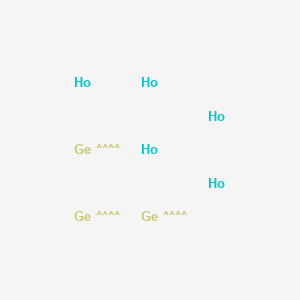
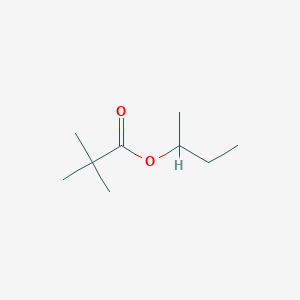
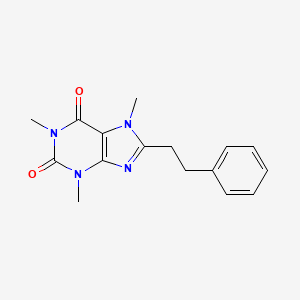
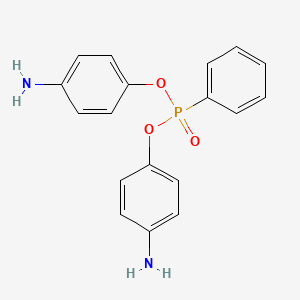
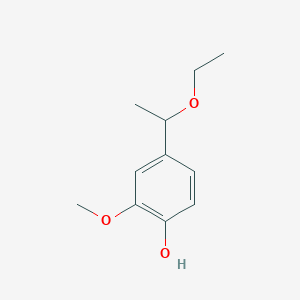
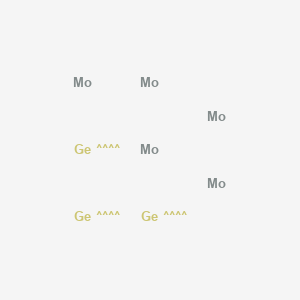
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
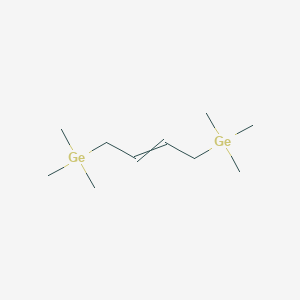
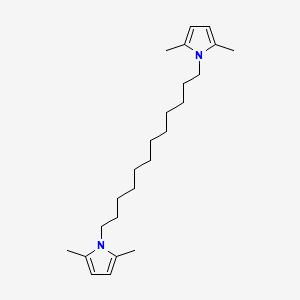
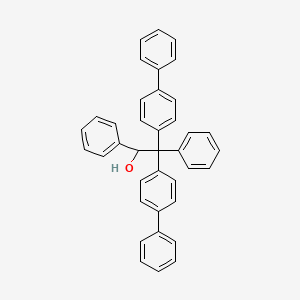
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
